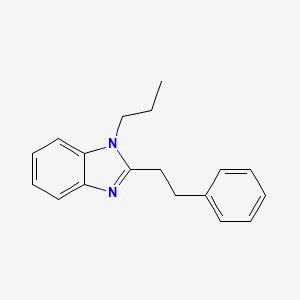

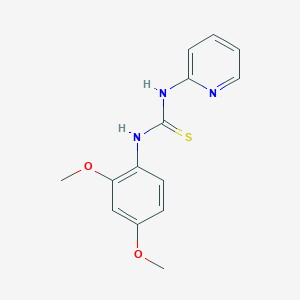

N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide, also known as AGN 192403, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first synthesized in 2002 by a team of researchers led by Dr. James T. Dalton at the University of Michigan. Since then, AGN 192403 has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, sports, and agriculture.

Mechanism of Action

N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male sexual characteristics. By binding to these receptors, N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 can activate or inhibit certain cellular functions, leading to an increase in muscle mass, bone density, and overall physical performance.

Biochemical and Physiological Effects

Studies have shown that N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 can increase muscle mass and strength in both animals and humans. It has also been found to improve bone density and reduce the risk of fractures in postmenopausal women. Additionally, N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 has been shown to have a positive impact on lipid metabolism, insulin sensitivity, and glucose homeostasis.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 has several advantages for use in lab experiments, including its high selectivity for androgen receptors, low toxicity, and ease of synthesis. However, its limited solubility in water and potential for off-target effects may pose challenges in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403, including:

1. Investigating its potential use in the treatment of muscle wasting and other muscle-related disorders.

2. Exploring its effects on bone health and the prevention of osteoporosis.

3. Studying its impact on metabolic disorders such as diabetes and obesity.

4. Investigating its potential use as a performance-enhancing drug in sports.

5. Exploring its potential as a growth promoter in agriculture.

In conclusion, N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 is a promising compound with a wide range of potential applications in medicine, sports, and agriculture. Its selective binding to androgen receptors and positive impact on muscle mass, bone density, and metabolic function make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 involves a multi-step process that starts with the reaction of 4-methoxybenzyl chloride with 4-methylcyclohexanone to form the intermediate 4-methoxyphenyl-4-methylcyclohexanone. This intermediate is then treated with ammonium acetate and palladium on carbon catalyst to yield N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 in high yield and purity.

Scientific Research Applications

N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 has been extensively studied for its potential applications in the treatment of various medical conditions, including muscle wasting, osteoporosis, and androgen deficiency syndrome. It has also been investigated for its potential use as a performance-enhancing drug in sports and as a growth promoter in agriculture.

properties

IUPAC Name |

N-(4-methoxyphenyl)-4-methylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-3-5-12(6-4-11)15(17)16-13-7-9-14(18-2)10-8-13/h7-12H,3-6H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAXHQDZKAQYGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)

![2-[(4-methylphenyl)thio]-N-1-naphthylacetamide](/img/structure/B5754568.png)

![2-ethoxy-1-[(4-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5754575.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5754580.png)

![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)

![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)

![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)

![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)